![molecular formula C24H25FN4O4S B2761402 N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 1005294-88-1](/img/structure/B2761402.png)
N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide
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Overview
Description
This compound contains several functional groups including a thiazole ring, a piperazine ring, and a benzamide group. The thiazole ring is a heterocyclic compound that consists of a five-membered C3NS ring. The piperazine ring is a six-membered ring with two nitrogen atoms. The benzamide group consists of a benzene ring attached to an amide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the formation of the piperazine ring, and the coupling of these rings with the benzamide group. The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The presence of the nitrogen atoms in the piperazine ring could result in the formation of hydrogen bonds, which could affect the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amide group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The thiazole ring could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could make it more soluble in polar solvents. The presence of the aromatic rings could contribute to its stability .Scientific Research Applications
Synthesis and Characterization
Compounds with structures related to "N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide" have been extensively studied for their synthesis and characterization. For example, the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involved condensation reactions and was characterized by LCMS, NMR, IR, and CHN elemental analysis, demonstrating the compound's crystalline structure through X-ray diffraction studies. This compound exhibited moderate antibacterial and anthelmintic activity, showcasing its potential for therapeutic applications (Sanjeevarayappa et al., 2015).
Pharmacological Evaluations
Similar compounds have been evaluated for various pharmacological activities. For instance, compounds derived from 1,3,4-oxadiazole N-Mannich bases showed significant antimicrobial and anti-proliferative activities, indicating their potential as drug candidates for treating infections and cancer (Al-Wahaibi et al., 2021).
Potential for Antipsychotic Agents
The structure-activity relationships of a series of (piperazinylbutyl)thiazolidinone antipsychotic agents related to compounds with similar structures have been investigated, demonstrating potential atypical antipsychotic activity. These studies highlight the importance of structural modifications in enhancing receptor affinity and selectivity, indicating the role of such compounds in developing new psychiatric medications (Hrib et al., 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O4S/c1-32-20-8-7-16(13-21(20)33-2)23(31)27-24-26-17(15-34-24)14-22(30)29-11-9-28(10-12-29)19-6-4-3-5-18(19)25/h3-8,13,15H,9-12,14H2,1-2H3,(H,26,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWKUJBCHQIWKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide |
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